Superior Potency Against Triple-Mutant EGFR (del19/T790M/C797S) Relative to Osimertinib
BI-4020 demonstrates over 3,900-fold greater potency than osimertinib against the clinically relevant EGFRdel19/T790M/C797S triple mutant in BaF3 cell proliferation assays. In the corresponding PC-9 xenograft-derived cell line, BI-4020 achieves an IC50 of 1.3 nM, whereas osimertinib fails to reach 50% inhibition at concentrations exceeding 1000 nM [1]. This differential is not observed against wild-type EGFR, where both compounds exhibit comparable, modest potency, underscoring BI-4020's mutant-selective advantage.
| Evidence Dimension | Cellular proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | 0.2 nM (BaF3-EGFRdel19/T790M/C797S); 1.3 nM (PC-9 EGFRdel19/T790M/C797S) |
| Comparator Or Baseline | Osimertinib: 780 nM (BaF3); >1000 nM (PC-9) |
| Quantified Difference | 3900-fold improvement (BaF3); >769-fold improvement (PC-9) |
| Conditions | BaF3 and PC-9 cell lines engineered to express EGFRdel19/T790M/C797S; 72-hour proliferation assay. |
Why This Matters
For procurement decisions, this data confirms that only BI-4020—not osimertinib—can be used to interrogate signaling or therapeutic response in osimertinib-resistant triple-mutant EGFR models.
- [1] Comparison between BI-4020 and osimertinib, IC50 in nM. Data reproduced from Engelhardt H, et al. J Med Chem. 2019; Table 4. Available via PMC. View Source
